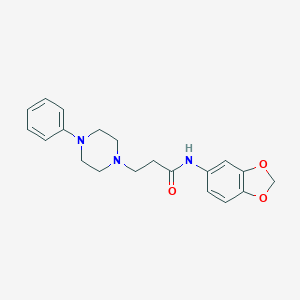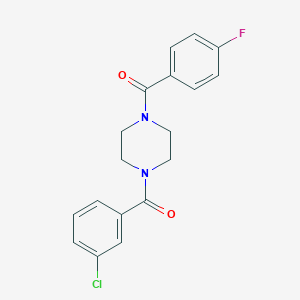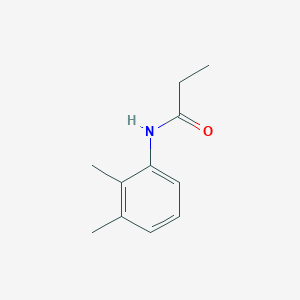
N-(2,3-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)propanamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. Modafinil is a highly effective drug that has gained popularity due to its ability to improve cognitive function, enhance focus, and increase productivity.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its ability to improve cognitive function and enhance productivity. It has been shown to improve working memory, attention, and executive function in healthy individuals. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethylphenyl)propanamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil also affects the levels of certain neuropeptides, such as orexin, which is involved in regulating wakefulness and sleep.
Biochemical and Physiological Effects
Modafinil has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive function. It has also been shown to increase heart rate and blood pressure, and may have an effect on glucose metabolism. Modafinil has a relatively long half-life, with effects lasting up to 12 hours after a single dose.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has several advantages for use in lab experiments. It is highly pure and stable, and has been extensively studied for its effects on cognitive function and productivity. However, N-(2,3-dimethylphenyl)propanamide can be expensive, and its use in lab experiments may be limited by ethical and regulatory concerns.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)propanamide. One area of interest is its potential use in the treatment of ADHD, depression, and schizophrenia. Another area of interest is its effects on glucose metabolism and its potential use in the treatment of diabetes. Additionally, there is ongoing research on the long-term effects of N-(2,3-dimethylphenyl)propanamide use, including its potential for addiction and tolerance.
Méthodes De Synthèse
Modafinil is synthesized through a multi-step process that involves the reaction of 2-[(diphenylmethyl)sulfinyl]acetamide with 2,3-dimethylphenylacetonitrile. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through a series of recrystallizations. The final product is a white crystalline powder that is highly pure and stable.
Propriétés
Numéro CAS |
50824-86-7 |
|---|---|
Nom du produit |
N-(2,3-dimethylphenyl)propanamide |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
Clé InChI |
YBGUAZYPHZLGJX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1C)C |
SMILES canonique |
CCC(=O)NC1=CC=CC(=C1C)C |
Autres numéros CAS |
50824-86-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



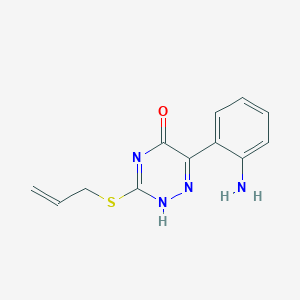
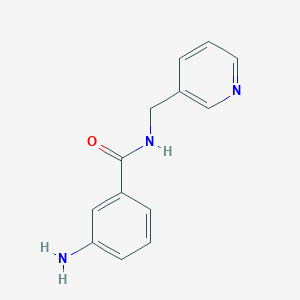
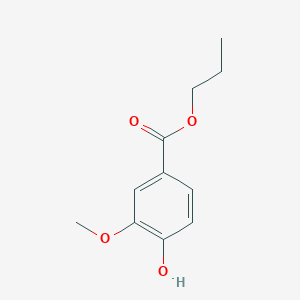
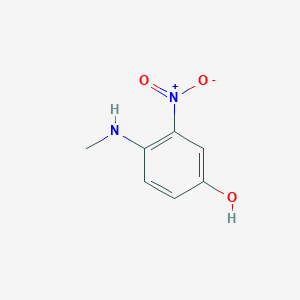
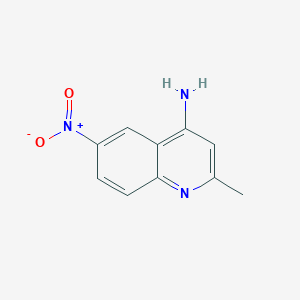
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
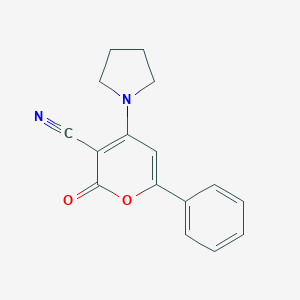
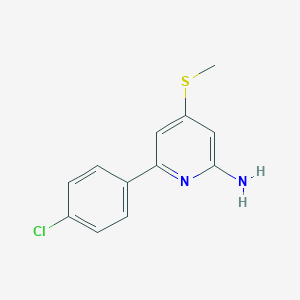
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
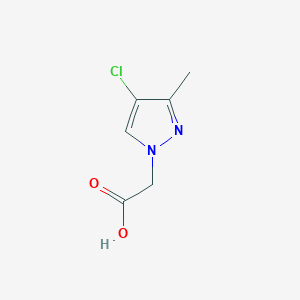
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
